![molecular formula C18H17BrN2O6 B2556044 Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-09-7](/img/structure/B2556044.png)
Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H17BrN2O6 and its molecular weight is 437.246. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical synthesis often targets the creation of novel compounds with potential applications in drug development and material science. For example, the utility of compounds with structural similarities has been reported for the synthesis of new heterocyclic compounds, including pyrimidine and pyrazolopyrimidinyl derivatives. These compounds are explored for their potential pharmacological properties, demonstrating the role of chemical synthesis in advancing drug discovery and development (Kheder, Mabkhot, & Farag, 2009), (Abd & Awas, 2008).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant activities of related compounds underscores the importance of chemical derivatives in medicinal chemistry. Studies have highlighted the synthesis and evaluation of derivatives for their antimicrobial activity against various bacterial and fungal species, as well as their antioxidant properties. This research avenue is crucial for identifying new therapeutic agents and understanding the mechanism of action of these compounds (Dey et al., 2022).
Antiinflammatory Activity
The exploration of antiinflammatory activities of chemical derivatives is another significant area of research. By synthesizing and testing compounds with varying structures, researchers aim to identify potential antiinflammatory agents. Such studies are integral to discovering new drugs that can treat inflammatory diseases, providing insights into the structure-activity relationships that govern pharmacological activity (Abignente et al., 1992).
Enzymatic Activity Enhancement
Investigations into the effects of chemical compounds on enzymatic activity have revealed potential applications in biotechnology and drug development. For instance, compounds synthesized from related chemical structures have shown potent effects on increasing the reactivity of certain enzymes, demonstrating the utility of these compounds in enhancing enzymatic processes (Abd & Awas, 2008).
Anticancer Activity
The synthesis and in vitro evaluation of novel heterocyclic compounds for their anticancer activity represent a critical area of research. By utilizing precursor compounds, researchers have synthesized products evaluated against various cancer cell lines, identifying compounds with potent anticancer activity. This research contributes to the ongoing search for new therapeutic options for cancer treatment (Abdel-Motaal, Alanzy, & Asem, 2020).
Propiedades
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-(2,4-dioxopentan-3-yloxy)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O6/c1-4-26-18(25)16-14(27-17(10(2)22)11(3)23)9-15(24)21(20-16)13-7-5-6-12(19)8-13/h5-9,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLSEGRLYOLNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OC(C(=O)C)C(=O)C)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.